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Compound of Interest

Compound Name: 2-Methoxyethyl cyanoacetate

Cat. No.: B083140

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Methoxyethyl cyanoacetate, a key intermediate in various organic syntheses. This
document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents
a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

2-Methoxyethyl cyanoacetate (CsHoaNO3) is the 2-methoxyethyl ester of cyanoacetic acid. Its
structure consists of a methoxyethyl group linked via an ester bond to a cyanoacetate moiety.

Chemical Structure:

Physical Properties:
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Property Value

Molecular Formula CeHoNO3

Molecular Weight 143.14 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point 98-100 °C at 1 mmHg
Density 1.127 g/mL at 25 °C

Spectroscopic Data

Due to the limited availability of experimentally derived raw data in public databases, the
following sections provide predicted spectroscopic data based on the known structure of 2-
Methoxyethyl cyanoacetate and established spectroscopic principles. These predictions are
intended to serve as a reference for researchers in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The predicted *H NMR spectrum of 2-Methoxyethyl cyanoacetate would exhibit four distinct
signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted *H NMR Data for 2-Methoxyethyl cyanoacetate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~3.35 S 3H -OCHs
~3.50 S 2H -COCH2CN
~3.65 t 2H -OCH2CH20-
~4.30 t 2H -OCH2CH20-
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Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and
may not reflect exact experimental values.

The predicted broadband proton-decoupled 3C NMR spectrum would show six signals,
corresponding to the six carbon atoms in different chemical environments.

Table 2: Predicted 13C NMR Data for 2-Methoxyethyl cyanoacetate

Chemical Shift (6, ppm) Assignment
~25 -COCH2CN
~59 -OCHs

~64 -OCH2CHz20-
~69 -OCH2CH20-
~115 -C=N

~165 C=0 (Ester)

Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and
may not reflect exact experimental values.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. The
predicted IR spectrum of 2-Methoxyethyl cyanoacetate would show characteristic absorption
bands for the nitrile, ester, and ether functional groups.

Table 3: Predicted IR Absorption Data for 2-Methoxyethyl cyanoacetate
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Wavenumber (cm~?) Intensity Assignment

~2950-2850 Medium-Strong C-H stretch (alkane)

~2260 Medium C=N stretch (nitrile)

~1750 Strong C=0 stretch (ester)
~1250-1050 Strong C-O stretch (ester and ether)

Disclaimer: Predicted data is based on typical IR absorption frequencies for the respective

functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2-Methoxyethyl cyanoacetate is
expected to show a molecular ion peak and several characteristic fragment ions. The NIST
WebBook provides access to the mass spectrum (electron ionization) of this compound.[1]

Table 4: Mass Spectrometry Data for 2-Methoxyethyl cyanoacetate

m/z Proposed Fragment lon
143 [M]* (Molecular lon)

112 [M - OCHs]*

88 [CH2COOCH2CH20CHs]*
59 [CH2CH20CHs]*

43 [CHsCOJ*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
described above for a liquid sample like 2-Methoxyethyl cyanoacetate.

NMR Spectroscopy
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Sample Preparation: A small amount of 2-Methoxyethyl cyanoacetate (typically 5-20 mg for
1H NMR, 20-100 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs, acetone-ds, or DMSO-ds) in a clean, dry NMR tube. The solution should
be homogeneous and free of any particulate matter. A small amount of a reference standard,
such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to O ppm.

1H NMR Spectroscopy Protocol:

The prepared NMR tube is placed in the spectrometer's probe.

o The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field
stability.

o The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp
spectral lines.

o A series of radiofrequency pulses are applied to the sample.

e The resulting free induction decay (FID) signal is detected by the receiver coil.

e The FID is Fourier transformed to produce the frequency-domain NMR spectrum.
e The spectrum is phased, baseline corrected, and referenced to the TMS signal.

» The chemical shifts, multiplicities, and integrals of the peaks are determined.

13C NMR Spectroscopy Protocol:

e The same sample prepared for *H NMR can often be used, although a higher concentration
may be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

e The spectrometer is tuned to the 13C frequency.

o A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum by
removing the splitting of carbon signals by attached protons, resulting in a spectrum where
each unique carbon atom appears as a single peak.
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o Alarger number of scans are typically acquired and averaged compared to *H NMR to
achieve an adequate signal-to-noise ratio.

e The data is processed similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Adrop of neat (undiluted) 2-Methoxyethyl cyanoacetate is placed on the surface of a
clean, dry salt plate (e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top, and gentle pressure is applied to form a thin
liquid film between the plates.

IR Spectroscopy Protocol:

A background spectrum of the empty sample compartment is recorded to account for
atmospheric CO2 and H20 absorptions.

e The prepared salt plates containing the sample are placed in the sample holder of the IR
spectrometer.

e The infrared beam is passed through the sample.
e The detector measures the amount of light transmitted at each wavenumber.

e The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum.

The positions (in cm~1) and intensities of the absorption bands are identified.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: The liquid sample of 2-Methoxyethyl cyanoacetate is introduced into the
mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC-MS). The sample is vaporized in the ion source.
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Electron lonization (El) Protocol:

 In the high-vacuum ion source, the gaseous sample molecules are bombarded with a beam
of high-energy electrons (typically 70 eV).

e This collision can eject an electron from the molecule, forming a positively charged molecular
ion (M*).

e The excess energy from the ionization process can cause the molecular ion to fragment into
smaller, charged and neutral pieces.

e The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion
source by an electric field.

e The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

» A detector records the abundance of each ion at a specific m/z value.

e The resulting data is plotted as a mass spectrum, which shows the relative intensity of each
ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
confirmation of an organic compound like 2-Methoxyethyl cyanoacetate.
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Workflow for Spectroscopic Analysis of 2-Methoxyethyl Cyanoacetate

Sample Preparation

Synthesis & Purification of
2-Methoxyethyl cyanoacetate

Spectroscopic Analysis
Y

NMR Spectroscopy

(*H and 3C) IR Spectroscopy

Mass Spectrometry

Data Analysis & Structure Elucidation

NMR Data Analysis:
- Chemical Shifts IR Data Analysis:

- Integration - Functional Group ldentification

- Coupling Patterns

MS Data Analysis:
- Molecular lon Peak
- Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural
confirmation of 2-Methoxyethyl cyanoacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxyethyl Cyanoacetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083140#spectroscopic-data-for-2-methoxyethyl-
cyanoacetate-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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